molecular formula C24H22FN3O2 B14950339 N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B14950339
M. Wt: 403.4 g/mol
InChI Key: ZWGROMIUQZXVME-WPWMEQJKSA-N
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Description

N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazino group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,2-diphenylacetic acid chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide
  • N-(2-{2-[1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide stands out due to its specific structural features, such as the diphenylacetamide moiety, which may confer unique binding properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H22FN3O2/c1-17(18-12-14-21(25)15-13-18)27-28-22(29)16-26-24(30)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16H2,1H3,(H,26,30)(H,28,29)/b27-17+

InChI Key

ZWGROMIUQZXVME-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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